

Butanoyl PAF and PAF receptor interaction

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Compound of Interest

Compound Name: Butanoyl PAF

Cat. No.: B163694

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An In-depth Technical Guide to the Interaction of **Butanoyl PAF** with the PAF Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[2] **Butanoyl PAF**, a close structural analog of PAF, is a significant bioactive lipid that arises from the oxidative decomposition of 2-arachidonoyl phospholipids, particularly within oxidized low-density lipoprotein (oxLDL).[3][4] While enzymatically produced PAF is highly potent, **Butanoyl PAF** is found in concentrations more than 100 times greater in oxLDL, making it a physiologically relevant signaling molecule.[4] This guide provides a detailed examination of the interaction between **Butanoyl PAF** and the PAFR, focusing on signaling pathways, quantitative analysis, and key experimental methodologies.

The PAF Receptor and Butanoyl PAF Interaction

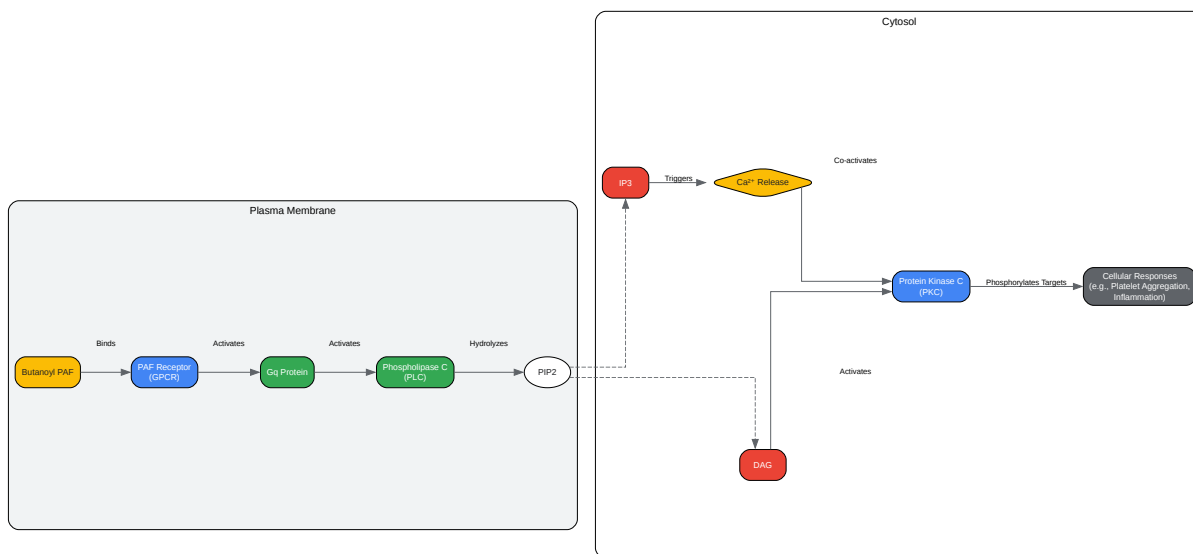
The PAF receptor is a classic seven-transmembrane GPCR that, upon activation, couples to various heterotrimeric G proteins, primarily Gq and Gi.[5] The binding of an agonist like PAF or **Butanoyl PAF** initiates a conformational change in the receptor, triggering downstream intracellular signaling cascades.[1] The structural requirements for PAFR activation are specific, demanding an ether linkage at the sn-1 position and a short acyl chain at the sn-2 position of the glycerol backbone.[1][5] Elongating the acetyl group at the sn-2 position by just two

carbons can decrease the activity by 10- to 100-fold.[1] This explains the reduced potency of **Butanoyl PAF** compared to PAF, which has a shorter acetyl group.

Signaling Pathways

Activation of the PAF receptor by **Butanoyl PAF** predominantly initiates the Gq-protein signaling pathway. This cascade leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca^{2+}). [2] The subsequent rise in cytosolic Ca^{2+} levels, along with DAG, activates isoforms of Protein Kinase C (PKC), which then phosphorylate a multitude of downstream protein targets, leading to various cellular responses such as platelet aggregation, inflammation, and neurotransmission. [2]

Butanoyl PAF-Induced PAF Receptor Signaling Pathway





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